molecular formula C12H6Br4O B1602222 2,3',4',6-Tetrabromodiphenyl ether CAS No. 189084-62-6

2,3',4',6-Tetrabromodiphenyl ether

Cat. No.: B1602222
CAS No.: 189084-62-6
M. Wt: 485.79 g/mol
InChI Key: COPAGYRSCJVION-UHFFFAOYSA-N
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Scientific Research Applications

2,3’,4’,6-Tetrabromodiphenyl ether has several scientific research applications:

Biochemical Analysis

Biochemical Properties

It is known that PBDEs, including 2,3’,4’,6-Tetrabromodiphenyl ether, can interact with various enzymes, proteins, and other biomolecules, potentially altering their function .

Cellular Effects

2,3’,4’,6-Tetrabromodiphenyl ether can have significant effects on cellular processes. For instance, exposure to this compound has been associated with long-term reprogramming of lipid metabolism, including increased liver triglycerides and decreased blood triglycerides, and altered expression of metabolic genes in the liver .

Molecular Mechanism

It is suggested that it may involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 2,3’,4’,6-Tetrabromodiphenyl ether can vary with different dosages. For instance, low doses of PBDEs have been associated with long-lasting up-regulation of ribosomal genes, suppression of Cd36 in liver and increase circulating triglycerides in blood, while moderated doses produce opposite long-lasting effects .

Metabolic Pathways

It is known that PBDEs can be metabolized in the body, potentially leading to the formation of hydroxylated metabolites .

Transport and Distribution

It is known that PBDEs can accumulate in various tissues, potentially leading to adverse health effects .

Subcellular Localization

It is known that PBDEs can accumulate in various cellular compartments, potentially leading to adverse effects on cellular function .

Preparation Methods

The synthesis of 2,3’,4’,6-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of bromine to diphenyl ether to achieve the desired level of bromination .

Industrial production methods often involve large-scale bromination processes, where diphenyl ether is reacted with bromine in a continuous flow reactor. The reaction mixture is then purified through distillation and recrystallization to obtain high-purity 2,3’,4’,6-Tetrabromodiphenyl ether .

Chemical Reactions Analysis

Comparison with Similar Compounds

2,3’,4’,6-Tetrabromodiphenyl ether is part of a larger group of polybrominated diphenyl ethers, which include compounds with varying degrees of bromination. Similar compounds include:

The uniqueness of 2,3’,4’,6-Tetrabromodiphenyl ether lies in its specific bromination pattern, which influences its physical and chemical properties, as well as its environmental and toxicological behavior.

Properties

IUPAC Name

1,2-dibromo-4-(2,6-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-8-5-4-7(6-11(8)16)17-12-9(14)2-1-3-10(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPAGYRSCJVION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873922
Record name 2,3',4',6-Tetrabromodiphenyl Ether
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Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189084-62-6
Record name 2,3′,4′,6-Tetrabromodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189084-62-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4',6-Tetrabromodiphenyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4',6-Tetrabromodiphenyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-4-(2,6-dibromophenoxy)benzene
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Record name 2,3',4',6-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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